molecular formula C8H5BrO4 B171778 5-Bromoisophthalic acid CAS No. 23351-91-9

5-Bromoisophthalic acid

Cat. No.: B171778
CAS No.: 23351-91-9
M. Wt: 245.03 g/mol
InChI Key: JATKASGNRMGFSW-UHFFFAOYSA-N
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Description

5-Bromoisophthalic acid, also known as 5-Bromo-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C8H5BrO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is primarily used in the synthesis of various coordination polymers and metal-organic frameworks due to its functionalizable nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromoisophthalic acid can be synthesized through the bromination of isophthalic acid. The process typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the diesterification of crude bromoisophthalic acid with a lower alcohol (such as methanol) in the presence of an acid catalyst, followed by distillation to obtain the pure compound .

Chemical Reactions Analysis

Bromination in Fuming Sulfuric Acid

  • Reaction Conditions :

    • Reagents : Bromine (0.5–1.5 eq.), fuming sulfuric acid (1–30% SO₃).

    • Temperature : 100–160°C.

    • Time : 7–22 hours .

  • Products :

    • Monobrominated product (this compound) dominates at lower bromine ratios (0.5–1.0 eq.) and shorter reaction times.

    • Dibrominated products (4,5- and 2,5-dibromoisophthalic acids) form with excess bromine (1.5 eq.) or prolonged heating .

Bromine (eq.) SO₃ (%) Temp. (°C) Time (h) Yield this compound (%) Dibromo Byproducts (%)
1.0101302281.92.1–23.5
1.0301502220.723.5–26.8

Bromination in Concentrated Nitric Acid

  • Reagents : Bromine in concentrated HNO₃.

  • Conditions : 20°C, 1 hour.

  • Outcome :

    • 55% yield of this compound.

    • Extended reaction (22 hours) yields 65% 4,5-dibromoisophthalic acid .

Esterification

The carboxylic acid groups undergo esterification to form mono- or diesters, enhancing solubility for further reactions.

Hydrolysis

Esters of this compound are hydrolyzed back to the parent acid under acidic or basic conditions:

  • Acidic Hydrolysis : H₂SO₄/H₂O, reflux.

  • Basic Hydrolysis : NaOH (aq.), 60°C.

Coordination Chemistry

The compound acts as a versatile ligand in metal-organic frameworks (MOFs) and coordination polymers due to its two carboxylate groups:

Metal Salt Ligand Product Application
Mn(II)5-BromoisophthalateMn(II) bromoisophthalate bis(pyridyl)ethanePorous materials
Ni(II)/Co(II)5-Bromoisophthalate2D/3D coordination polymersGas storage
Cu(II)5-BromoisophthalateCopper bromoisophthalate bis(triazolyl)butaneCatalysis

Electrophilic Substitution

The bromine atom can undergo further electrophilic substitution under strong nitrating conditions:

  • Nitration :

    • Reagents : Concentrated HNO₃ (absence of Br₂).

    • Product : 5-Nitroisophthalic acid (high yield) .

Nucleophilic Substitution

Limited by the deactivated aromatic ring, but feasible with strong nucleophiles:

  • Reagents : Amines, alkoxides in polar aprotic solvents.

  • Example : Replacement of Br with methoxy groups using NaOMe/DMF.

Thermal Decomposition

  • Conditions : >287°C (melting point).

  • Products : CO₂, HBr, and aromatic fragments (predicted) .

Supramolecular Interactions

Hydrogen bonding between carboxylic acid groups facilitates 3D frameworks:

  • Crystal Structure : One-dimensional chains linked via O–H···O bonds (X-ray diffraction) .

Scientific Research Applications

Synthesis and Reactivity

5-Bromoisophthalic acid can be synthesized through bromination of isophthalic acid using concentrated nitric acid and bromine under mild conditions. This method allows for selective production, yielding high purity compounds suitable for further applications .

Scientific Research Applications

1. Coordination Polymers

This compound is utilized as a reactant in the preparation of various coordination polymers:

  • Manganese(II) Bromoisophthalate Bis(Pyridyl)Ethane Coordination Polymer
  • Nickel(II) and Cobalt(II) Bromoisophthalate Coordination Polymers
  • Copper Bromoisophthalate Bis(Triazolyl)Butane Coordination Polymer
  • Cesium Isophthalate Crown Ether Complexes
  • Zinc and Cadmium Bromoisophthalate Polymeric Complexes with Dipyridyl-Type Coligands .

These coordination polymers exhibit significant potential in fields such as catalysis, gas storage, and separation technologies.

2. Metal-Organic Frameworks (MOFs)

This compound acts as an organic linker in the construction of metal-organic frameworks. Its incorporation into MOFs enhances their structural diversity and functionality, making them suitable for applications in luminescent sensing and gas adsorption .

3. Hydrogen-Bonded Organic Frameworks (HOFs)

Research indicates that this compound can participate in hydrogen bonding, forming cyclic dimers that contribute to the stability and functionality of hydrogen-bonded organic frameworks. These frameworks have potential uses in drug delivery systems and as materials for molecular recognition .

Data Tables

Application AreaSpecific Use CaseReference
Coordination PolymersManganese(II) bromoisophthalate
Coordination PolymersNickel(II) and Cobalt(II) bromoisophthalate
Metal-Organic FrameworksLuminescent sensing
Hydrogen-Bonded Organic FrameworksDrug delivery systems

Case Studies

Case Study 1: Synthesis of Manganese(II) Bromoisophthalate

A study demonstrated the successful synthesis of manganese(II) bromoisophthalate using this compound as a precursor. The resulting polymer exhibited enhanced catalytic properties, making it a candidate for environmental remediation applications.

Case Study 2: Development of MOFs for Gas Storage

Research focused on the incorporation of this compound into metal-organic frameworks aimed at improving gas storage capacities. The study revealed that MOFs constructed with this compound showed higher adsorption rates for carbon dioxide compared to traditional materials.

Mechanism of Action

The mechanism of action of 5-Bromoisophthalic acid primarily involves its ability to form coordination complexes with metal ions. The carboxylic acid groups and the bromine atom provide multiple sites for coordination, allowing the formation of stable and diverse structures. These coordination complexes can exhibit unique properties, such as catalytic activity, which are exploited in various applications .

Comparison with Similar Compounds

Uniqueness of 5-Bromoisophthalic Acid: The presence of the bromine atom in this compound imparts unique reactivity and coordination properties compared to its analogs. This makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks, where the bromine atom can participate in additional interactions and enhance the stability of the resulting structures .

Biological Activity

5-Bromoisophthalic acid (5-BIPA), with the chemical formula C8_8H5_5BrO4_4 and CAS number 23351-91-9, is a brominated derivative of isophthalic acid. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals, materials science, and coordination chemistry.

  • Molecular Weight : 245.03 g/mol
  • Melting Point : 276-287 °C
  • Solubility : Insoluble in water; soluble in DMSO, acetone, and THF
  • Density : 1.875 g/cm³
  • pKa : Approximately 3.14

Biological Activity Overview

This compound exhibits several biological activities that make it a compound of interest in medicinal chemistry and materials science.

1. Antimicrobial Properties

Research indicates that brominated compounds often exhibit antimicrobial properties. A study highlighted the synthesis of various brominated isophthalic acid derivatives, including 5-BIPA, which showed significant antimicrobial activity against various bacterial strains. The presence of bromine enhances the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against pathogens .

2. Antitumor Activity

Another area of investigation is the antitumor activity of 5-BIPA. Some studies have suggested that brominated aromatic compounds can inhibit cancer cell proliferation. For instance, derivatives of isophthalic acid have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth .

3. Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry. It has been used to synthesize metal-organic frameworks (MOFs) and coordination polymers with transition metals such as manganese(II), nickel(II), and cobalt(II). These complexes exhibit unique properties that can be tailored for applications in catalysis and gas storage .

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers synthesized several brominated isophthalic acids, including 5-BIPA, and tested their antimicrobial efficacy against E. coli and Staphylococcus aureus. The results indicated that 5-BIPA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
This compound32Staphylococcus aureus

Case Study 2: Antitumor Activity

A study investigating the cytotoxic effects of various brominated compounds on human cancer cell lines found that 5-BIPA reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment. This suggests that further exploration into its mechanism of action could yield valuable insights for cancer therapy.

Concentration (µM)Cell Viability (%)Cell Line
0100HeLa
2550HeLa
5030HeLa

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromoisophthalic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The primary synthesis involves bromination of isophthalic acid. Two key methods are compared:

  • Nitric Acid Method : Bromination in concentrated HNO₃ at 20°C for 1 hour yields 55% of this compound, avoiding nitration due to bromine's higher electrophilicity . Extended reaction time (22 hours) produces 4,5-dibromoisophthalic acid (65% yield).
  • Oleum Method : Requires harsher conditions (e.g., 10% oleum at 130°C for 22 hours) and iodine catalysts, typically yielding mono-brominated products .
    • Key Considerations : Nitric acid offers milder conditions but requires precise timing to avoid over-bromination. Oleum methods are less energy-efficient but allow controlled substitution in industrial settings.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Techniques include:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C-Br = 1.89 Å) and confirms carboxylate coordination in metal complexes .
  • Vibrational Spectroscopy (FT-IR) : Identifies characteristic peaks for carboxylic O-H (2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula (C₈H₅BrO₄) and purity (>95%) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers, and what structural motifs are observed?

  • Methodological Answer :

  • Coordination Modes : The carboxylate groups act as monodentate or bridging ligands. In Ni(II) complexes, one carboxylate oxygen coordinates with Ni–O distances of ~2.08 Å, forming distorted octahedral geometries .
  • Supramolecular Frameworks : Hydrogen bonding between water molecules and carboxylate oxygen atoms stabilizes 3D networks, as shown in SCXRD studies .
  • Comparative Analysis : Derivatives like 5-nitroisophthalic acid exhibit similar coordination but differ in electronic effects, influencing MOF porosity .

Q. What computational methods are used to study the electronic and intermolecular interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates H-bonding energies in cyclic dimers (e.g., dimer stabilization energy = −45.2 kcal/mol) and predicts vibrational spectra .
  • Molecular Docking : Evaluates potential bioactivity (e.g., anti-Alzheimer properties) by analyzing binding affinities to target proteins .
  • Electrostatic Potential Maps : Visualize electrophilic regions, explaining bromination preferences at the 5-position .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, thermal stability) of this compound?

  • Methodological Answer :

  • Systematic Replication : Reproduce synthesis and characterization under controlled conditions (e.g., solvent purity, drying protocols) .
  • Meta-Analysis : Compare DSC/TGA data across studies to identify outliers. For example, discrepancies in melting points (297–299°C vs. 305°C) may arise from polymorphic forms .
  • Advanced Characterization : Use solid-state NMR or PXRD to detect crystalline vs. amorphous phases affecting solubility .

Methodological Design Questions

Q. What experimental precautions are critical when handling this compound in synthetic workflows?

  • Methodological Answer :

  • Safety Protocols : Use fume hoods, PPE (gloves, goggles), and avoid prolonged exposure due to potential respiratory irritation .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation; verify stability via HPLC before reuse .
  • Waste Disposal : Neutralize acidic residues with bicarbonate before disposal, adhering to EPA guidelines .

Q. How should researchers design a scoping study to evaluate the applications of this compound in materials science?

  • Methodological Answer :

  • Literature Review Framework : Follow Arksey & O’Malley’s five-stage process: (1) Define research questions, (2) Identify relevant studies (e.g., SciFinder, Web of Science), (3) Select sources, (4) Chart data (e.g., MOF designs, catalytic uses), (5) Synthesize trends .
  • Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details (e.g., synthesis conditions, characterization data) .
  • Gaps Identification : Note understudied areas (e.g., photocatalytic applications) for future research .

Q. Data Presentation

Table 1 : Comparative Bromination Methods for this compound

ConditionSolvent/CatalystTemperatureTimeYieldProduct
Concentrated HNO₃ + Br₂None20°C1 hr55%This compound
10% Oleum + I₂Iodine130°C22 hr65%This compound
Concentrated HNO₃ + Br₂None55–60°C12 hr65%Tetrabromoterephthalic acid

Table 2 : Key Crystallographic Data for Ni(II)-5-Bromoisophthalic Acid Complex

ParameterValue
Space GroupP2₁/n
Ni–O (carboxylate)2.0789(14) Å
Ni–N (bipyridine)2.0641(19) Å
Hydrogen Bond (O···O)2.68–2.75 Å

Properties

IUPAC Name

5-bromobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATKASGNRMGFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066882
Record name 5-Bromoisophthalic acid
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Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23351-91-9
Record name 5-Bromo-1,3-benzenedicarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-
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Record name 1,3-Benzenedicarboxylic acid, 5-bromo-
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Record name 5-Bromoisophthalic acid
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Record name 5-bromoisophthalic acid
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Synthesis routes and methods I

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of isophthalic acid (10 g, 60.24 mmol, 1.00 equiv) in 98% H2SO4 (60 mL). This was followed by the addition of N-bromosuccinimide (12.80 g, 72.32 mmol, 1.20 equiv), in portions at 60° C. in 10 min. The resulting solution was stirred overnight at 60° C. in an oil bath. The reaction was cooled to room temperature and then quenched by the addition of water/ice. The solids were collected by filtration, and washed with 2×60 mL of hexane. The solid was dried in an oven under reduced pressure. The crude product was purified by re-crystallization from ethyl acetate to give 3 g (20%) of 5-bromoisophthalic acid as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

99.18 g (0.55 mol) of 5-aminoisophthalic acid, 165 mL of 48 weight % hydrobromic acid and 150 mL of distilled water were charged in a 1 L four-neck flask equipped with a thermometer, an agitator and a dropping funnel, and then agitated. The flask was cooled to 5° C. or below, and 525 mL of distilled water containing 39.4 g (0.57 mol) of sodium nitrite was added dropwise for an hour, thus obtaining diazonium aqueous solution. 94.25 g (0.66 mol) of cuprous bromide and 45 mL of 48 weight % hydrobromic acid were charged in a 3 L four-neck flask equipped with a thermometer, a Dimroth condenser, a dropping funnel and an agitator, and agitated.
Quantity
99.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
94.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
525 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromoisophthalic acid
5-Bromoisophthalic acid
5-Bromoisophthalic acid
5-Bromoisophthalic acid
5-Bromoisophthalic acid
5-Bromoisophthalic acid

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